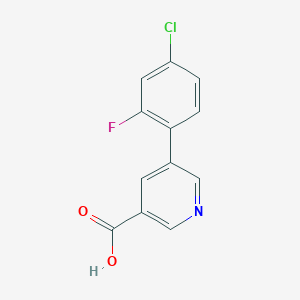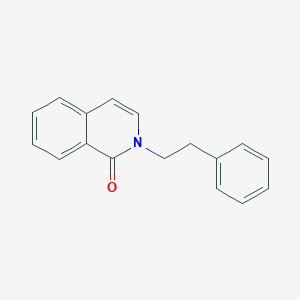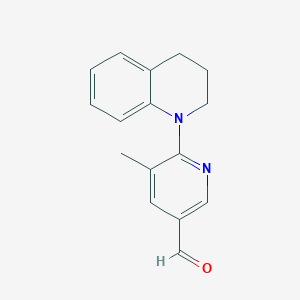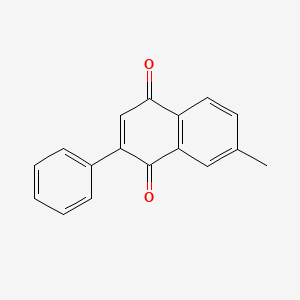
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the 8th position, a methoxy group at the 7th position, and two methyl groups at the 2nd and 3rd positions on the chromenone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 7-methoxy-2,3-dimethyl-4H-chromen-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is preferred. For instance, the use of ionic liquids or surfactant micelles as catalysts has been reported to be effective and less hazardous .
化学反应分析
Types of Reactions
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of 8-(azidomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one or 8-(thiocyanatomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Oxidation: Formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: Formation of 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol.
科学研究应用
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the mechanism of action of chromenone derivatives and their interactions with biological targets.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers with specific properties.
作用机制
The mechanism of action of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
- 8-(Chloromethyl)-7-hydroxy-2,3-dimethyl-4H-chromen-4-one
- 8-(Chloromethyl)-7-ethoxy-2,3-dimethyl-4H-chromen-4-one
- 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol
Uniqueness
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group at the 8th position allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the methoxy group at the 7th position enhances its stability and lipophilicity, making it suitable for various applications in medicinal and chemical biology .
属性
CAS 编号 |
67428-57-3 |
|---|---|
分子式 |
C13H13ClO3 |
分子量 |
252.69 g/mol |
IUPAC 名称 |
8-(chloromethyl)-7-methoxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H13ClO3/c1-7-8(2)17-13-9(12(7)15)4-5-11(16-3)10(13)6-14/h4-5H,6H2,1-3H3 |
InChI 键 |
IUEZUACPJJGGEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CCl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)

![Methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11864026.png)






![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)


